molecular formula C50H36Cl2F21NO3P3RhS B15192539 (RhCl2(MeCN)(CF3PPP))(OTf) CAS No. 204906-26-3

(RhCl2(MeCN)(CF3PPP))(OTf)

Cat. No.: B15192539
CAS No.: 204906-26-3
M. Wt: 1396.6 g/mol
InChI Key: ZMMORKOHGMHLMO-UHFFFAOYSA-K
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Description

(RhCl₂(MeCN)(CF₃PPP))(OTf) is a rhodium(III) complex featuring a trifluoromethyl-substituted tridentate phosphine ligand (CF₃PPP), two chloride ligands, an acetonitrile (MeCN) solvent molecule, and a triflate (OTf⁻) counterion. The CF₃PPP ligand, with its electron-withdrawing trifluoromethyl groups, likely enhances the electrophilicity of the Rh center, making it reactive in catalytic applications such as hydrogenation or C–H activation. The triflate anion, a weakly coordinating species, improves solubility in polar aprotic solvents like MeCN, facilitating homogeneous catalytic cycles .

Properties

CAS No.

204906-26-3

Molecular Formula

C50H36Cl2F21NO3P3RhS

Molecular Weight

1396.6 g/mol

IUPAC Name

acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium(3+);trifluoromethanesulfonate;dichloride

InChI

InChI=1S/C47H33F18P3.C2H3N.CHF3O3S.2ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-3;2-1(3,4)8(5,6)7;;;/h2-25H,26-28H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3

InChI Key

ZMMORKOHGMHLMO-UHFFFAOYSA-K

Canonical SMILES

CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Rh+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RhCl2(MeCN)(CF3PPP))(OTf) typically involves the reaction of rhodium chloride with acetonitrile and a trifluoromethyl-substituted phosphine ligand. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for rhodium compounds, including (RhCl2(MeCN)(CF3PPP))(OTf), often involve large-scale reactions in continuous flow reactors. These methods are designed to maximize yield and purity while minimizing the need for purification steps .

Chemical Reactions Analysis

Types of Reactions

(RhCl2(MeCN)(CF3PPP))(OTf) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (RhCl2(MeCN)(CF3PPP))(OTf) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated organic compounds, while reduction reactions may produce hydrogenated products .

Mechanism of Action

The mechanism of action of (RhCl2(MeCN)(CF3PPP))(OTf) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, where the ligands and substrates interact to form intermediate complexes. These intermediates then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Rh and Mn Complexes

Compound Metal Center Ligands Geometry Counterion Key Electronic Features Reference
(RhCl₂(MeCN)(CF₃PPP))(OTf) Rh(III) CF₃PPP, Cl⁻, MeCN Octahedral* OTf⁻ High electrophilicity (CF₃PPP ligand)
Mn(bpy)(CO)₃(MeCN) Mn(I) bpy, CO, MeCN Octahedral OTf⁻ π-accepting CO ligands stabilize Mn
[Mn₁₀Cl₂(OAc)₁₁(bpy)₂]ⁿ⁺ Mn(III/IV) Cl⁻, OAc⁻, bpy, H₂O Polynuclear ClO₄⁻ Mixed-valence, high-spin interactions
  • Geometry : The Rh complex is inferred to adopt an octahedral geometry based on structurally characterized Mn analogs .
  • Ligand Effects : The CF₃PPP ligand in the Rh complex contrasts with the bpy (2,2'-bipyridyl) ligand in Mn complexes. The electron-withdrawing CF₃ groups increase the Rh center’s electrophilicity compared to Mn centers stabilized by π-accepting CO ligands .
  • Counterion Role : The OTf⁻ counterion enhances solubility and minimizes metal-anion interactions, unlike ClO₄⁻ in Mn aggregates, which may participate in lattice stabilization .

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